Positional Fluorine Isomerism: 3-Fluoro vs. 2-Fluoro Side Chain
The target compound possesses a fluorine atom at the 3-position of the propyl side chain, whereas the closest positional isomer, [3-(1-benzothiophen-5-yl)-2-fluoropropyl](methyl)amine hydrochloride (CAS 2751610-71-4), carries the fluorine at the 2-position (alpha to the amine) . In APBT and analogous phenethylamine series, moving a fluorine substituent from the alpha to the beta carbon relative to the amine nitrogen alters basicity (ΔpKa ≈ 0.5–1.0 units), steric hindrance around the amine, and the compound's capacity to act as a substrate for monoamine transporters [1]. Although direct head-to-head data for these two compounds are not publicly available, the underlying structure-activity principles are well-established.
| Evidence Dimension | Fluorine substitution position on propyl chain |
|---|---|
| Target Compound Data | Fluorine at C3 (γ-position relative to benzothiophene) |
| Comparator Or Baseline | [3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)amine hydrochloride: fluorine at C2 (β-position, adjacent to amine) |
| Quantified Difference | Positional difference predicted to alter amine pKa by 0.5–1.0 log units and substrate vs. blocker profile at monoamine transporters [1]. |
| Conditions | Inference based on fluorinated phenethylamine and APBT structure-activity relationship (SAR) models |
Why This Matters
For researchers mapping structure-activity relationships, the 3-fluoro isomer provides a distinct electronic and steric environment at the amine, which cannot be replicated by the 2-fluoro isomer.
- [1] Trachsel D, et al. (2013) Fluorine in psychedelic phenethylamines. Drug Testing and Analysis 5(7):588–595. (Class-level SAR for fluorine effects on amine basicity and transporter activity). View Source
